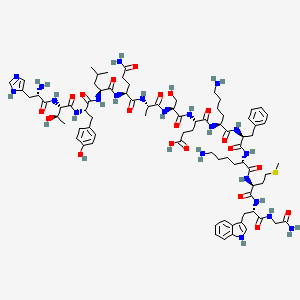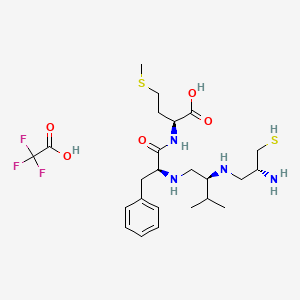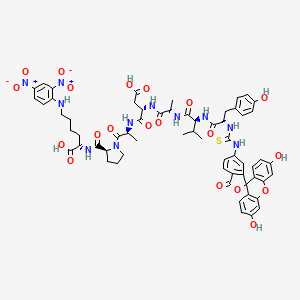
HSV-1-amide UL 26 Open Reading Frame (242-255)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
HSV-1-amide UL 26 Open Reading Frame (242-255) is a highly characterized substrate for herpes simplex virus type 1 protease (HSV-1), which is essential for viral nucleocapsid formation and for viral replication . The enzyme activity was measured using HPLC for the separation of the products from the substrate and for quantitation .
Molecular Structure Analysis
The molecular structure of HSV-1-amide UL 26 Open Reading Frame (242-255) is represented by the sum formula C80H117N21O20S . The molecular weight is 1725.01 .
Physical And Chemical Properties Analysis
The physical and chemical properties of HSV-1-amide UL 26 Open Reading Frame (242-255) include a molecular weight of 1725.01 and a sum formula of C80H117N21O20S . It is recommended to be stored at temperatures below -15°C .
Mechanism of Action
Target of Action
The primary target of the compound “HSV-1-amide UL 26 Open Reading Frame (242-255)” is the herpes simplex virus type 1 protease (HSV-1) . This protease is essential for viral nucleocapsid formation and for viral replication .
Mode of Action
The compound acts as a highly characterized substrate for the HSV-1 protease . It interacts with the protease, leading to its cleavage. The enzyme activity and the separation of the products from the substrate are measured using high-performance liquid chromatography (HPLC) .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of viral nucleocapsid formation and viral replication . By acting as a substrate for the HSV-1 protease, it facilitates the proteolytic processes that are necessary for the assembly of the viral nucleocapsid, a critical step in the life cycle of the virus .
Result of Action
The result of the compound’s action is the cleavage of the substrate, which is detected at 280 nm (excitation) and 350 nm (emission) with a fluorescence detector . This cleavage is a necessary step in the formation of the viral nucleocapsid and the replication of the virus .
Action Environment
The action of the compound, like many biochemical reactions, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules or ions that can interact with the compound or its target. For instance, the compound is recommended to be stored at temperatures below -15°C , suggesting that its stability and efficacy may be reduced at higher temperatures.
properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H117N21O20S/c1-43(2)33-59(96-78(119)61(35-47-21-23-50(104)24-22-47)99-80(121)67(45(4)103)101-69(110)52(83)37-49-39-86-42-89-49)76(117)93-56(25-27-64(84)105)71(112)90-44(3)68(109)100-63(41-102)79(120)94-57(26-28-66(107)108)74(115)91-55(20-12-14-31-82)73(114)97-60(34-46-15-7-6-8-16-46)77(118)92-54(19-11-13-30-81)72(113)95-58(29-32-122-5)75(116)98-62(70(111)88-40-65(85)106)36-48-38-87-53-18-10-9-17-51(48)53/h6-10,15-18,21-24,38-39,42-45,52,54-63,67,87,102-104H,11-14,19-20,25-37,40-41,81-83H2,1-5H3,(H2,84,105)(H2,85,106)(H,86,89)(H,88,111)(H,90,112)(H,91,115)(H,92,118)(H,93,117)(H,94,120)(H,95,113)(H,96,119)(H,97,114)(H,98,116)(H,99,121)(H,100,109)(H,101,110)(H,107,108)/t44-,45+,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,67-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQSFIGLQBPRPR-QXJRBMJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CN=CN5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)[C@H](CC5=CN=CN5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H117N21O20S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1725.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














